1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride
CAS No.:
Cat. No.: VC18071383
Molecular Formula: C7H7ClF2IN
Molecular Weight: 305.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7ClF2IN |
|---|---|
| Molecular Weight | 305.49 g/mol |
| IUPAC Name | (2,3-difluoro-5-iodophenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H6F2IN.ClH/c8-6-2-5(10)1-4(3-11)7(6)9;/h1-2H,3,11H2;1H |
| Standard InChI Key | IWKQUMSTMFEYGK-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1CN)F)F)I.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, (2,3-difluoro-5-iodophenyl)methanamine hydrochloride, reflects its substitution pattern: fluorine atoms at the 2- and 3-positions, an iodine atom at the 5-position, and a methanamine group at the 1-position of the benzene ring. The hydrochloride salt enhances solubility in polar solvents, a critical feature for laboratory handling.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.49 g/mol |
| IUPAC Name | (2,3-difluoro-5-iodophenyl)methanamine hydrochloride |
| InChI Key | InChI=1S/C7H6F2IN.ClH/c8-6-2-5(10)1-4(3-11)7(6)9;/h1-2H,3,11H2;1H |
The presence of fluorine and iodine introduces steric and electronic effects. Fluorine’s electronegativity polarizes the aromatic ring, while iodine’s large atomic radius facilitates halogen bonding, influencing both synthetic reactivity and target binding .
Synthesis and Manufacturing
The synthesis of 1-(2,3-difluoro-5-iodophenyl)methanamine hydrochloride typically involves a two-step process:
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Aromatic Halogenation: Sequential introduction of fluorine and iodine onto a phenyl precursor. Fluorination often employs agents like (diethylaminosulfur trifluoride), while iodination may use (N-iodosuccinimide) under electrophilic substitution conditions.
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Methanamine Functionalization: The introduction of the methanamine group via reductive amination or nucleophilic substitution, followed by hydrochloride salt formation.
Structural analogs, such as the 2,4-difluoro-5-iodophenyl variant (CAS: 2059935-73-6), highlight the sensitivity of substitution patterns to synthetic outcomes. For instance, altering fluorine positions impacts reaction kinetics and byproduct formation .
Biological Activity and Mechanism of Action
The compound’s biological relevance stems from its ability to interact with enzymes and receptors. Fluorine atoms enhance binding affinity through dipole interactions and metabolic stability, while iodine serves as a potential radiolabeling site or a leaving group in prodrug designs.
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Enzyme Inhibition: Preliminary studies suggest activity against tyrosine phosphatases, a class of enzymes implicated in metabolic disorders. The iodine atom may occupy hydrophobic pockets in enzyme active sites, as seen in related thiazolidinedione derivatives .
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Receptor Modulation: The methanamine group enables hydrogen bonding with neurotransmitter receptors, positioning the compound as a candidate for neurological drug development.
Applications in Medicinal Chemistry
1-(2,3-Difluoro-5-iodophenyl)methanamine hydrochloride serves as a versatile intermediate in drug discovery:
| Application | Role of Compound |
|---|---|
| Antibacterial Agents | Halogenated aromatics disrupt bacterial cell wall synthesis |
| Antiviral Drugs | Iodine enhances binding to viral proteases |
| CNS Therapeutics | Methanamine moiety interacts with serotonin receptors |
For example, its structural framework has been explored in analogs of fluoxetine and paroxetine, where fluorine substitution improves blood-brain barrier penetration .
Recent Research and Future Directions
Recent studies focus on optimizing synthetic routes to improve yield and purity. For instance, microwave-assisted synthesis reduces reaction times for halogenation steps by 40% compared to conventional methods. Additionally, computational modeling predicts enhanced binding to β-amyloid proteins, suggesting potential in Alzheimer’s disease research .
Future work may explore:
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Radiolabeling: Leveraging iodine-125 for imaging applications.
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Prodrug Development: Utilizing the iodine atom as a cleavable group for targeted drug release.
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